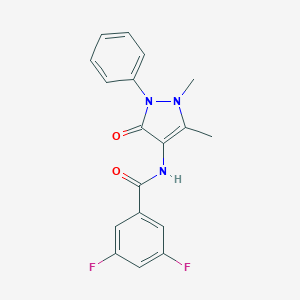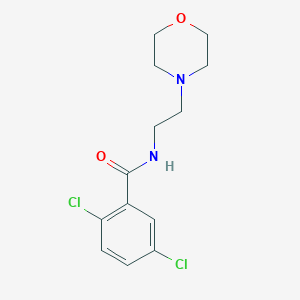
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Mécanisme D'action
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is a potent inhibitor of the proteasome, a complex of enzymes that plays a critical role in the degradation of intracellular proteins. It has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide has been shown to induce apoptosis in cancer cells through the accumulation of misfolded and damaged proteins. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell proliferation. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is its potent anti-tumor activity against a variety of cancer cell lines. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one of the limitations of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide is its poor solubility, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the development of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide and to identify potential biomarkers of response to the drug.
Méthodes De Synthèse
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide involves the condensation of 3,5-difluoroaniline with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with benzoyl chloride to form the final compound, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide.
Applications De Recherche Scientifique
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been found to have potent anti-tumor activity in vitro and in vivo, with IC50 values ranging from 0.1 to 5.0 μM against a variety of cancer cell lines. It has also been shown to inhibit tumor growth in xenograft models of breast, lung, and colon cancer.
Propriétés
Nom du produit |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-difluorobenzamide |
|---|---|
Formule moléculaire |
C18H15F2N3O2 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-difluorobenzamide |
InChI |
InChI=1S/C18H15F2N3O2/c1-11-16(21-17(24)12-8-13(19)10-14(20)9-12)18(25)23(22(11)2)15-6-4-3-5-7-15/h3-10H,1-2H3,(H,21,24) |
Clé InChI |
BZAFEYYNOOAGNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)F)F |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)



![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)


![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)